Cas no 887199-29-3 (2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide)

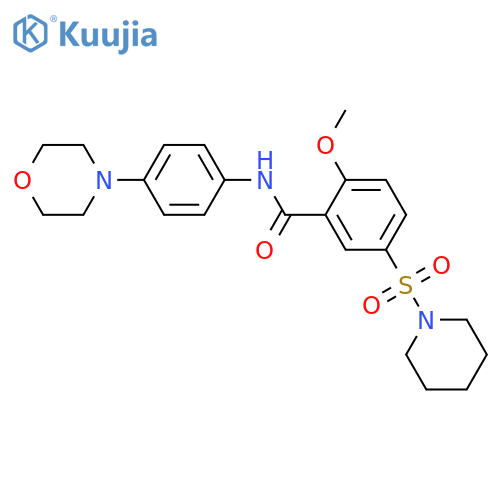

887199-29-3 structure

商品名:2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide

CAS番号:887199-29-3

MF:C23H29N3O5S

メガワット:459.558464765549

CID:5556321

2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-N-(4-morpholin-4-ylphenyl)-5-piperidin-1-ylsulfonylbenzamide

- 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide

-

- インチ: 1S/C23H29N3O5S/c1-30-22-10-9-20(32(28,29)26-11-3-2-4-12-26)17-21(22)23(27)24-18-5-7-19(8-6-18)25-13-15-31-16-14-25/h5-10,17H,2-4,11-16H2,1H3,(H,24,27)

- InChIKey: JTRYSLBVWKLHRK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(N2CCOCC2)C=C1)(=O)C1=CC(S(N2CCCCC2)(=O)=O)=CC=C1OC

2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3131-0036-4mg |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-5mg |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-1mg |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-2mg |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-5μmol |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-10mg |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-2μmol |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-15mg |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-10μmol |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 10μl |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3131-0036-3mg |

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |

887199-29-3 | 90%+ | 3mg |

$63.0 | 2023-07-05 |

2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

887199-29-3 (2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量